Mass Shift Superiority: +9 Da vs. +3 Da for Isotopic Interference Mitigation
IBMP-d9 (M.W. 175.28 g/mol) exhibits a +9 Da mass shift relative to the unlabeled IBMP (166.22 g/mol), compared to the +3 Da shift of the commonly used d3-IBMP internal standard (169.24 g/mol) . In SIDA-GC-MS, the larger mass shift of IBMP-d9 ensures that the internal standard's molecular ion cluster does not overlap with the native analyte's M+2 or M+3 isotopic peaks arising from natural 13C or 15N abundance . This is particularly critical when quantifying IBMP at sub-ng/L levels in wine, where a 1-2 ng/L limit of detection is required [1].
| Evidence Dimension | Mass shift relative to unlabeled IBMP (166.22 g/mol) |
|---|---|
| Target Compound Data | +9 Da (175.28 g/mol) |
| Comparator Or Baseline | d3-IBMP: +3 Da (169.24 g/mol); Unlabeled IBMP: 0 Da |
| Quantified Difference | IBMP-d9 provides 3x greater mass separation than d3-IBMP |
| Conditions | GC-MS stable isotope dilution assay; molecular weight determined by high-resolution MS |
Why This Matters
The +9 Da mass shift eliminates isotopic overlap between internal standard and native analyte, reducing quantification bias in trace-level methoxypyrazine analysis.
- [1] Kotseridis, Y.S.; et al. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay. J. Chromatogr. A 2008, 1190, 294-301. DOI: 10.1016/j.chroma.2008.02.088. View Source
